Irisquinone

Vue d'ensemble

Description

Irisquinone is a natural product that has been isolated from the seed oil of Iris pallasi . It is a 1,4-benzoquinone that is effective against various types of cancer such as cervical carcinoma, lymphosarcoma, hepatoma, and Ehrlich ascites carcinoma (EAC) in mice .

Synthesis Analysis

The synthesis of Irisquinone involves key steps such as the palladium-catalyzed coupling reaction of dec-9-yn-1-ol with iodide to form alkyne, and the Fremy’s salt oxidation of phenol . This high-yielding synthesis was described to be short and efficient .Molecular Structure Analysis

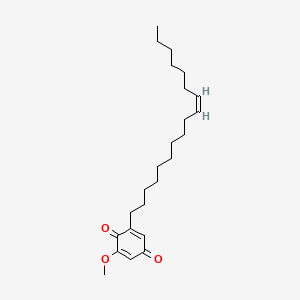

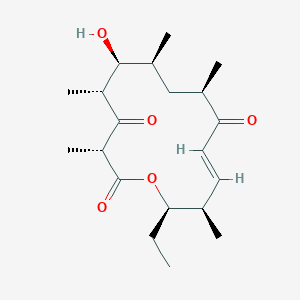

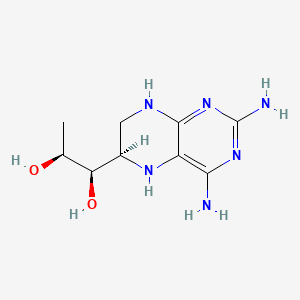

Irisquinone is a cyclic organic compound characterized by a saturated ring that contains two oxygen atoms bonded to carbonyls . Its molecular formula is C24H38O3 .Chemical Reactions Analysis

Irisquinone has been studied for its chemical reactivity. It has been found to inhibit cell viability in a time-dependent and dose-dependent manner . It also reduces GSH level and inhibits the repair of DNA singular strand breaks .Physical And Chemical Properties Analysis

Irisquinone has a molecular weight of 374.56 . Its physical and chemical properties such as melting point, boiling point, and density can be found on various chemical databases .Applications De Recherche Scientifique

Antitumor Agent

Irisquinone has been identified as a naturally occurring antitumor agent . It has been isolated from the seed oil of Iris pallasi and has shown effectiveness against various types of cancers including cervical carcinoma, lymphosarcoma, hepatoma, and Ehrlich ascites carcinoma (EAC) in mice .

Mitosis Inhibitor

Irisquinone has been found to damage the nuclei of cells and inhibit mitosis in cancer cells . This property makes it a potential candidate for cancer treatment.

Respiratory Inhibitor

Irisquinone has been observed to significantly inhibit the respiration of P388 cells . This could potentially be leveraged in treatments aimed at slowing down the growth of certain types of cancer cells.

Mitochondrial Damage

Irisquinone has been noted to cause mitochondrial damage to EAC cells . This could potentially disrupt the energy production of these cells, thereby inhibiting their growth.

Cyclic Guanosine Monophosphate Levels

Treatment with Irisquinone has been shown to increase levels of cyclic guanosine monophosphate in the plasma of tumor-bearing mice . This suggests that Irisquinone might have a unique mechanism of action compared to other cytotoxic agents.

Tumor Radiotherapy Sensitizer

Irisquinone has been found to act as a tumor radiotherapy sensitizer . This means it can enhance the effectiveness of radiation therapy in treating tumors.

Broad-Spectrum Antitumor Activity

In recent years, Irisquinone has been found to have broad-spectrum antitumor activity . This suggests that it could potentially be used in the treatment of a wide variety of cancers.

Synthetic Process Development

Efficient synthetic processes for Irisquinone have been developed to facilitate its wide application and deep activity study . This is crucial for its potential use in cancer treatment and other medical applications.

Mécanisme D'action

Target of Action

Irisquinone, a naturally occurring antitumor agent, primarily targets cancer cells . It has been found to be effective against various types of cancer, including cervical carcinoma, lymphosarcoma, hepatoma, and Ehrlich ascites carcinoma (EAC) in mice . Irisquinone also targets the enzymes essential for DNA replication and repair, making them a critical target for anti-cancer drugs .

Mode of Action

Irisquinone interacts with its targets by inducing oxidative stress within the cell . Upon entry into the cancer cell, Irisquinone undergoes a series of redox reactions, leading to the production of reactive oxygen species (ROS) . These reactive molecules damage essential cellular components such as DNA, proteins, and lipids . By inhibiting topoisomerase, Irisquinone prevents cancer cells from repairing their DNA, thereby enhancing the efficacy of the ROS-induced damage .

Biochemical Pathways

The action of Irisquinone affects several biochemical pathways. It damages the nuclei of cells and inhibits mitosis in cancer cells . Furthermore, it significantly inhibits the respiration of P388 cells and causes mitochondrial damage to EAC cells . Irisquinone also increases the levels of cyclic guanosine monophosphate in the plasma of tumor-bearing mice .

Result of Action

The result of Irisquinone’s action is the inhibition of cancer cell growth and proliferation . It damages the nuclei of cells, inhibits mitosis in cancer cells, and causes mitochondrial damage . This leads to the death of cancer cells and the inhibition of tumor growth .

Action Environment

The action, efficacy, and stability of Irisquinone can be influenced by various environmental factors. It is worth noting that the solubility and stability of Irisquinone can be increased by preparing the inclusion complex with hydroxypropyl-beta-cyclodextrin .

Orientations Futures

Irisquinone has been identified as a potential anticancer agent and a radiation sensitizer for cancer . Its mechanism of action is likely to be different from that of other cytotoxic agents . Therefore, further studies are needed to fully understand its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

2-[(Z)-heptadec-10-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-22(25)20-23(27-2)24(21)26/h8-9,19-20H,3-7,10-18H2,1-2H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCCUFKHCNSRIA-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC1=CC(=O)C=C(C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCC1=CC(=O)C=C(C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318175 | |

| Record name | Irisquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Irisquinone | |

CAS RN |

56495-82-0 | |

| Record name | Irisquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56495-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irisquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056495820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irisquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRISQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW0P1VS52W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Irisquinone exert its antitumor effects?

A: Irisquinone exhibits its antitumor activity through multiple mechanisms. [, , ] These include:

- Direct cytotoxicity: Irisquinone damages the nuclei of cancer cells and inhibits mitosis, ultimately leading to cell death. []

- Inhibition of the Warburg effect: Irisquinone downregulates the expression of Hexokinase II (HK II), a key enzyme in the Warburg effect, thereby disrupting the metabolic reprogramming often observed in cancer cells. []

- Radiosensitization: Irisquinone enhances the sensitivity of cancer cells to radiation therapy. This effect is partly attributed to the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α), a protein that promotes tumor survival in low-oxygen environments. []

Q2: Does Irisquinone impact the immune system?

A: Research suggests Irisquinone might enhance immune function in the context of cancer. In a study using a mouse model of liver cancer (H22-bearing mice), Irisquinone combined with radiation therapy increased the levels of CD4+ T cells and the CD4+/CD8+ T cell ratio, indicating a potential for boosting the antitumor immune response. []

Q3: What is the chemical structure of Irisquinone?

A: Irisquinone is a 1,4-benzoquinone derivative with a long alkyl chain. Its chemical structure consists of a benzoquinone ring with a methoxy group and a cis-heptadecenyl side chain attached to it. []

Q4: What is the molecular formula and weight of Irisquinone?

A: The molecular formula of Irisquinone is C24H38O3. Its molecular weight is 374.55 g/mol. [, ]

Q5: Does Irisquinone possess any catalytic properties?

A5: The provided research papers do not focus on catalytic properties of Irisquinone. Research primarily investigates its anticancer potential and associated mechanisms.

Q6: Have any computational studies been conducted on Irisquinone?

A: Yes, CNDO/2 calculations have been employed to study the reactivity of Irisquinone. These calculations revealed that the π-electron polarizability (superdelocalizability) is higher at specific carbon bonds compared to the carbon-carbon double bond, suggesting a preference for electrophilic substitution over electrophilic addition at these sites. []

Q7: How do structural modifications of Irisquinone affect its activity?

A: While specific SAR studies are limited within the provided research, structural analogs of Irisquinone have been synthesized and evaluated for their heavy ion radiosensitization effect on S180 sarcoma in mice. The results suggest that certain derivatives, specifically Q7 and Q8, exhibit superior sensitization enhancement ratios (SER) compared to Irisquinone itself under hypoxic conditions. This indicates that structural modifications can influence the biological activity of Irisquinone. []

Q8: What strategies have been explored to improve the stability and delivery of Irisquinone?

A8: Several approaches have been investigated to enhance the stability and delivery of Irisquinone:

- Inclusion Complexes: Forming inclusion complexes with Hydroxypropyl-β-cyclodextrin (HP-β-CD) improves Irisquinone's solubility and stability. [, , , , ] These complexes have been successfully incorporated into freeze-drying injections. [, ]

- Liposomes: Encapsulating Irisquinone in liposomes has shown promise in enhancing stability and enabling sustained drug release. []

Q9: What is known about the absorption and bioavailability of Irisquinone?

A: Studies in rats indicate that Irisquinone formulated as an HP-β-CD inclusion complex exhibits improved intestinal absorption compared to capsule formulations. The relative bioavailability of the inclusion complex was found to be 133.9%. This suggests that HP-β-CD complexation can significantly enhance the oral bioavailability of Irisquinone. []

Q10: How is Irisquinone metabolized and excreted?

A10: The provided research papers do not delve into the detailed metabolic pathways or excretion profiles of Irisquinone.

Q11: What types of cancer cells has Irisquinone shown activity against in vitro?

A11: Irisquinone has demonstrated cytotoxic effects against various cancer cell lines in vitro, including:

- Cervical carcinoma cells []

- Lymphosarcoma cells [, ]

- Hepatoma cells []

- Ehrlich ascites carcinoma (EAC) cells [, ]

- P388 cells (a murine leukemia cell line) []

- MDA-MB-231 cells (a human breast cancer cell line) [, ]

- C6 rat glioma cells []

Q12: What animal models have been used to study the anticancer activity of Irisquinone?

A12: Several animal models have been employed to investigate the antitumor efficacy of Irisquinone:

- Mice: Various mouse models have been used, including those bearing U14 tumors [], lymphosarcoma [, ], hepatic cancer [], Ehrlich ascites carcinoma (EAC) [], H22 liver cancer [], and S180 sarcoma [, ].

- Rabbits: A rabbit model of VX2 lung transplant tumors has been used to assess the radiosensitizing effects of Irisquinone. [, ]

- Rats: A rat model of C6 glioma has been used to evaluate the radiosensitizing mechanism of Irisquinone. []

Q13: Have any clinical trials been conducted with Irisquinone?

A13: While preclinical studies have shown promising results, the provided abstracts do not mention any completed or ongoing clinical trials of Irisquinone.

Q14: Is there information about resistance mechanisms to Irisquinone?

A14: The provided research does not specifically address resistance mechanisms to Irisquinone.

Q15: What is known about the toxicity profile of Irisquinone?

A: Studies in mice have determined the LD50 (lethal dose for 50% of the tested animals) of Irisquinone to be 25.4 ± 1.9 mg/kg by intraperitoneal (IP) injection and 2.8 ± 0.3 g/kg by oral administration. [] Subacute toxicity studies in rats and dogs indicated low toxicity levels. [] Notably, Irisquinone did not show bone marrow suppression in these studies. []

Q16: What are the challenges and opportunities in delivering Irisquinone effectively to tumor sites?

A: As a hydrophobic compound, Irisquinone presents challenges in terms of solubility and bioavailability. This limitation has spurred research into drug delivery systems such as inclusion complexes with HP-β-CD [, , , , , , , ] and liposomes []. These approaches aim to improve its solubility, stability, and delivery to tumor sites.

Q17: What analytical techniques are commonly used to study Irisquinone?

A17: Various analytical methods have been employed to characterize and quantify Irisquinone:

- Chromatography: High-Performance Liquid Chromatography (HPLC) is frequently used for both quantitative analysis and to determine encapsulation efficiency in liposomal formulations. [] Additionally, High-Speed Counter-Current Chromatography (HSCCC) has been successfully applied to isolate proanthocyanidins from Iris lactea, highlighting its utility in separating natural products from complex mixtures. [] Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized to analyze the composition of Iris seed coat extracts, enabling the identification of various constituents, including Irisquinone. []

- Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is commonly employed for quantitative analysis. [] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, is crucial for structural confirmation. []

- Electrochemical Techniques: Techniques like linear potential scan polarography, cyclic voltammetry, and constant potential electrolysis have been utilized to investigate the electrochemical behavior of Irisquinone. []

- Calorimetry: Differential Scanning Calorimetry (DSC) is used to characterize the physicochemical properties of Irisquinone and its inclusion complexes. [, , ]

- X-ray Diffraction (XRD): XRD is another valuable tool for characterizing the solid-state properties of Irisquinone and its formulations. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[[[1-(2-methylpropyl)-3-pyrrolidinyl]methylamino]-oxomethyl]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1238735.png)

![N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-5-methylthiophene-2-carboxamide](/img/structure/B1238737.png)